molecular formula C21H19N5O3 B2878048 4-((3-(1H-imidazol-1-yl)propyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one CAS No. 886158-55-0

4-((3-(1H-imidazol-1-yl)propyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one

Cat. No.: B2878048
CAS No.: 886158-55-0
M. Wt: 389.415
InChI Key: RDFXTHZDQMKZKD-UHFFFAOYSA-N
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Description

The compound “4-((3-(1H-imidazol-1-yl)propyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring, which includes two nitrogen atoms that makes it a key component of many important biological compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the core quinoline structure, followed by various functional group interconversions and additions. The exact synthetic route would depend on the specific reactivity and compatibility of the different functional groups present .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The imidazole ring is a key structural feature and would likely have significant impact on the compound’s chemical properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would be highly dependent on the specific conditions and reagents used. The presence of the imidazole ring, nitro group, and amine group would provide multiple sites for potential reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups like the nitro group and amine group would likely make it soluble in polar solvents .

Scientific Research Applications

Immunomodulatory Applications

Imiquimod and its analogues, including compounds with similar structures to the specified chemical, act as immune response modifiers. They are known for their ability to activate the immune system through the localized induction of cytokines such as IFN-α, -β, and several interleukins. While not having inherent antiviral or antiproliferative activity in vitro, their ability to stimulate onsite cytokine production in vivo underlines their potential as topical agents for treating various cutaneous diseases. This has led to their consideration for managing conditions like genital warts, basal cell carcinoma, and psoriasis, highlighting their role in immunoregulatory, antiviral, antiproliferative, and antitumor activities (Syed, 2001).

Antioxidant Activity

The exploration of nitroimidazole derivatives, including compounds with imidazol-1-yl groups, has revealed their significance in medicinal chemistry, particularly regarding their antioxidant properties. These compounds are part of a broader study on heterocyclic amines and their implications in diseases like cancer. The presence of nitro and imidazole groups in these compounds suggests a potential for modulating oxidative stress and scavenging free radicals, thereby contributing to their antioxidant capabilities and offering a pathway for therapeutic intervention in oxidative stress-related conditions (Li et al., 2018).

Neuroprotective Strategies

The compound's structural features, particularly its nitro and imidazole groups, align with research into neuroprotective strategies against cerebrovascular stroke. The molecular biology of stroke involves complex signaling cascades, where compounds with antioxidant and immunomodulatory properties could play a critical role in mitigating secondary cerebral injury. While the direct application of the specific compound might not be documented in stroke mitigation, its structural analogs provide a foundation for developing neuroprotective agents. These efforts aim to prevent cellular damage post-stroke, emphasizing the need for continued exploration of similar compounds in neuroprotection (Karsy et al., 2017).

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological molecules in the body .

Safety and Hazards

As with any chemical compound, handling “4-((3-(1H-imidazol-1-yl)propyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future research directions for this compound would depend on its intended application. If it’s being studied for potential medicinal uses, future research could involve in-depth biological testing and clinical trials .

Properties

IUPAC Name

4-(3-imidazol-1-ylpropylamino)-3-nitro-1-phenylquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c27-21-20(26(28)29)19(23-11-6-13-24-14-12-22-15-24)17-9-4-5-10-18(17)25(21)16-7-2-1-3-8-16/h1-5,7-10,12,14-15,23H,6,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFXTHZDQMKZKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C(C2=O)[N+](=O)[O-])NCCCN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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